Monensin decyl ester
Overview
Description
Monensin decyl ester is a lipid-soluble derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which enable it to transport ions across lipid membranes. This compound is widely used in various scientific and industrial applications, particularly in ion-selective electrodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monensin decyl ester typically involves the esterification of monensin with decanol. The reaction is carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The esterification reaction is monitored closely to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Monensin decyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield monensin and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: Monensin and decanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Monensin decyl ester has a wide range of scientific research applications, including:
Mechanism of Action
Monensin decyl ester exerts its effects primarily through its ionophoric properties. It forms complexes with monovalent cations such as sodium, potassium, and lithium, facilitating their transport across lipid membranes. This ion transport disrupts ionic gradients, leading to alterations in cellular physiology. The compound acts as an Na+/H+ antiporter, exchanging sodium ions for protons across the membrane .
Comparison with Similar Compounds
Monensin decyl ester is part of a family of polyether antibiotics, including:
Monensin A: The parent compound, widely used in animal feeds to prevent coccidiosis.
Monensin methyl ester: Another derivative used in ion-selective electrodes.
Salinomycin: A similar polyether antibiotic with potent anticancer properties.
This compound is unique due to its specific esterification with decanol, which enhances its lipid solubility and ionophoric properties, making it particularly effective in ion-selective applications .
Properties
IUPAC Name |
decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82O11/c1-11-13-14-15-16-17-18-19-24-52-42(49)34(8)39(51-10)33(7)40-32(6)35(48)27-45(55-40)23-22-43(9,57-45)37-20-21-44(12-2,54-37)41-30(4)26-36(53-41)38-29(3)25-31(5)46(50,28-47)56-38/h29-41,47-48,50H,11-28H2,1-10H3/t29-,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41+,43-,44-,45?,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPTWXLIOHMQFI-YXGKGMKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)C(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(CC)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC(=O)[C@@H](C)[C@@H]([C@H](C)[C@@H]1[C@@H]([C@H](CC2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(CC)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746772 | |
Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164066-23-3 | |
Record name | decyl (2S,3R,4S)-4-[(2S,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monensin decyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Monensin Decyl Ester function as an ionophore in ion-selective electrodes?
A1: this compound is a neutral carrier ionophore that selectively binds to sodium ions. [, ] When incorporated into a poly(vinyl chloride) (PVC) membrane of an ion-selective electrode (ISE), it facilitates the transport of sodium ions across the membrane. This selective permeability to sodium ions generates a potential difference across the membrane, which is proportional to the logarithm of the sodium ion activity in the sample solution. [, ] The selectivity of the electrode for sodium over other ions is determined by the affinity of this compound for sodium ions relative to other ions. []
Q2: How does temperature affect the selectivity of ion-selective electrodes based on this compound?
A2: Research suggests that the selectivity of ISEs based on neutral carrier ionophores like this compound is minimally affected by temperature changes. [] Studies comparing this compound to Monensin and Monensin Methyl Ester demonstrated that while Monensin exhibited a noticeable increase in selectivity for sodium over potassium with rising temperatures, this compound and Monensin Methyl Ester showed negligible changes. [] This difference in temperature dependence is likely attributed to variations in the formation constants between the ions and the ionophores at different temperatures. []
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